molecular formula C41H42O17 B12326055 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose

Cat. No.: B12326055
M. Wt: 806.8 g/mol
InChI Key: GIVZWLZTZAUPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose: is a complex carbohydrate derivative. It is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions. The compound is characterized by its multiple acetyl and benzoyl protective groups, which make it a valuable intermediate in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose typically involves the protection of hydroxyl groups in galactopyranose and fucopyranosyl units. The process generally includes:

    Acetylation: The hydroxyl groups of D-galactopyranose are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Benzoylation: The hydroxyl groups of a-L-fucopyranosyl are benzoylated using benzoyl chloride in the presence of a base such as pyridine.

These steps are carried out under controlled conditions to ensure selective protection of the hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose can undergo several types of chemical reactions:

    Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Glycosylation: The compound can participate in glycosylation reactions to form glycosidic bonds with other carbohydrate units or aglycones.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.

    Glycosylation: Common reagents include glycosyl donors like trichloroacetimidates and catalysts such as boron trifluoride etherate.

Major Products

    Hydrolysis: The major products are the deprotected sugars, D-galactopyranose and a-L-fucopyranosyl.

    Glycosylation: The major products are glycosides formed by the linkage of the carbohydrate units.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The protective groups (acetyl and benzoyl) are removed under specific conditions to expose the reactive hydroxyl groups, which then participate in the formation of glycosidic bonds. This process is crucial in the synthesis of complex carbohydrates and glycoconjugates, which are important in various biological functions and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: Another acetylated sugar derivative used in glycosylation reactions.

    2,3,4,6-Tetra-O-benzoyl-D-galactopyranose: A benzoylated sugar derivative with similar protective groups.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose is unique due to its combination of acetyl and benzoyl protective groups, which provide selective protection and deprotection strategies. This makes it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering more flexibility in synthetic routes compared to compounds with only acetyl or benzoyl groups .

Properties

Molecular Formula

C41H42O17

Molecular Weight

806.8 g/mol

IUPAC Name

[4,5-dibenzoyloxy-2-methyl-6-[2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate

InChI

InChI=1S/C41H42O17/c1-22-31(55-37(46)27-15-9-6-10-16-27)33(56-38(47)28-17-11-7-12-18-28)35(57-39(48)29-19-13-8-14-20-29)40(50-22)58-36-34(52-25(4)44)32(51-24(3)43)30(21-49-23(2)42)54-41(36)53-26(5)45/h6-20,22,30-36,40-41H,21H2,1-5H3

InChI Key

GIVZWLZTZAUPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.